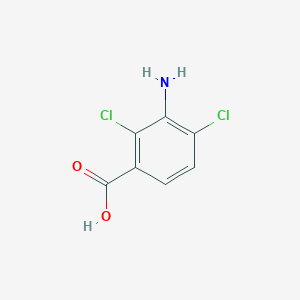

3-Amino-2,4-dichlorobenzoic acid

Description

Contextualization within Substituted Benzoic Acid Chemistry and Related Classes

3-Amino-2,4-dichlorobenzoic acid belongs to the broad class of substituted benzoic acids. The parent molecule, benzoic acid, consists of a benzene (B151609) ring attached to a carboxylic acid group. The properties and reactivity of benzoic acid can be significantly altered by the introduction of various functional groups at different positions on the benzene ring. In the case of this compound, the benzoic acid core is modified with three substituents: an amino group (-NH2) at the 3-position, and two chlorine atoms (-Cl) at the 2- and 4-positions.

The presence of these substituents has a profound impact on the electronic and steric properties of the molecule. The carboxylic acid group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and increases the acidity of the carboxylic acid proton. The chlorine atoms are also electron-withdrawing through induction but can be weakly electron-donating through resonance. The amino group is a strong electron-donating group through resonance, which activates the ring towards electrophilic substitution. The interplay of these electronic effects, along with the steric hindrance imposed by the substituents, governs the chemical reactivity and physical properties of this compound.

A common synthetic route to this compound involves the reduction of its corresponding nitro precursor, 2,4-dichloro-3-nitrobenzoic acid. This nitro compound is typically prepared by the nitration of 2,4-dichlorobenzoic acid. This places this compound in a direct synthetic lineage with other important classes of substituted benzoic acids, namely nitrobenzoic acids and halogenated benzoic acids.

Significance of this compound in Modern Chemical and Biological Sciences

The significance of this compound stems primarily from its role as a valuable building block in organic synthesis and its notable biological activity. In the realm of chemical sciences, it serves as a versatile intermediate for the synthesis of more complex molecules. The presence of three distinct functional groups—a carboxylic acid, an amino group, and chloro substituents—offers multiple reaction sites for further chemical transformations. For instance, the amino group can undergo diazotization followed by various substitution reactions, while the carboxylic acid can be converted to esters, amides, or acid chlorides.

From a biological perspective, this compound has been identified as a metabolite of malonate that acts as an inhibitor of fatty acid synthetase (FAS). chemicalbook.com FAS is a crucial enzyme in the de novo synthesis of fatty acids, a process that is often upregulated in cancer cells to support rapid proliferation. By inhibiting FAS, this compound can impede lipid accumulation in plant and has been explored for its potential in plant physiology research. chemicalbook.com Its ability to inhibit endogenous lipogenic enzymes makes it a tool compound for studying lipid metabolism. chemicalbook.com

Differentiation of this compound from Regioisomers and Structural Analogs

The precise arrangement of substituents on the benzene ring is critical to the properties and activity of a molecule. Therefore, it is essential to distinguish this compound from its regioisomers and structural analogs. Regioisomers have the same molecular formula but differ in the spatial arrangement of the functional groups on the aromatic ring. Structural analogs may have different functional groups or a different core structure but share some structural similarities.

A comparison with its key regioisomers and a structural analog is presented in the table below:

| Property | This compound | 3-Amino-2,5-dichlorobenzoic acid | 4-Amino-3,5-dichlorobenzoic acid | 2,4-Dichlorobenzoic acid |

| CAS Number | 50917-28-7 nih.gov | 133-90-4 sigmaaldrich.com | 56961-25-2 | 50-84-0 nih.gov |

| Molecular Formula | C₇H₅Cl₂NO₂ nih.gov | C₇H₅Cl₂NO₂ sigmaaldrich.com | C₇H₅Cl₂NO₂ | C₇H₄Cl₂O₂ nih.gov |

| Molecular Weight | 206.03 g/mol nih.gov | 206.03 g/mol sigmaaldrich.com | 206.03 g/mol | 191.01 g/mol nih.gov |

| Melting Point | Not available | 194-197 °C (dec.) sigmaaldrich.com | Not available | 157-160 °C chemicalbook.com |

| Key Structural Difference | Amino group at C3, Chloro groups at C2 and C4 | Amino group at C3, Chloro groups at C2 and C5 | Amino group at C4, Chloro groups at C3 and C5 | No amino group, Chloro groups at C2 and C4 |

As the table illustrates, even a slight shift in the position of a substituent, as seen between this compound and its isomers, can lead to different physical properties like melting point. The absence of the amino group in 2,4-dichlorobenzoic acid results in a different molecular formula and weight, fundamentally altering its chemical nature. For instance, 3-Amino-2,5-dichlorobenzoic acid is known for its use in peptide synthesis. sigmaaldrich.com

Another important structural analog is 3-aminobenzoic acid. The reaction of m-aminobenzoic acid with 2,4-dichlorobenzaldehyde (B42875) can yield a Schiff base, demonstrating a typical reaction of the amino group. researchgate.net This highlights how the reactivity of the core aminobenzoic acid structure is utilized in synthetic chemistry. Furthermore, studies on aminobenzoic acid isomers have shown that the position of the amino group influences properties like basicity and the preferred site of protonation. researchgate.net

Properties

IUPAC Name |

3-amino-2,4-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIWETSWQFRAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301396 | |

| Record name | 3-Amino-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50917-28-7 | |

| Record name | 3-Amino-2,4-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50917-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for 3 Amino 2,4 Dichlorobenzoic Acid and Its Derivatives

Classical Synthesis Routes for 3-Amino-2,4-dichlorobenzoic Acid

The traditional synthesis of this compound is a multi-step process that typically begins with the nitration of 2,4-dichlorobenzoic acid. This precursor is treated with a nitrating mixture, commonly composed of concentrated nitric acid and sulfuric acid, under carefully controlled temperature conditions to introduce a nitro group at the 3-position of the aromatic ring, yielding 2,4-dichloro-3-nitrobenzoic acid. rroij.com

The subsequent and final step is the reduction of the nitro group to an amino group. This transformation is classically achieved using reducing agents like iron powder in the presence of an acid, such as hydrochloric acid, or through catalytic hydrogenation. rroij.com A similar method, employing granular tin and concentrated hydrochloric acid with heating, has been documented for the synthesis of the isomeric 3-amino-2,5-dichlorobenzoic acid from its corresponding nitro-derivative, a process that is also applicable to the synthesis of the title compound. mdpi.comprepchem.com The reaction mixture is then typically worked up by pouring it over ice to precipitate the product, which is subsequently filtered, washed, and purified. mdpi.com

| Step | Starting Material | Reagents | Product | Key Conditions |

|---|---|---|---|---|

| 1. Nitration | 2,4-Dichlorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 2,4-Dichloro-3-nitrobenzoic acid | Controlled temperature (e.g., 0-5°C) |

| 2. Reduction | 2,4-Dichloro-3-nitrobenzoic acid | Fe/HCl or Sn/HCl or Catalytic Hydrogenation (e.g., H₂, Pd/C) | This compound | Heating (for metal/acid reduction) |

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry continually seeks to improve upon classical methods by enhancing efficiency, selectivity, and environmental compatibility. The synthesis of substituted aminobenzoic acids, including this compound, has benefited from such advancements.

Catalytic Approaches in Substituted Aminobenzoic Acid Synthesis

Catalytic methods offer significant advantages over stoichiometric reactions, often providing higher yields, milder reaction conditions, and reduced waste. In the context of aminobenzoic acid synthesis, catalytic hydrogenation of the nitro-intermediate represents a more refined approach than the use of metal powders. rroij.com

Furthermore, copper-catalyzed amination reactions, such as the Ullmann condensation, have emerged as a powerful tool for forming C-N bonds. nih.govnih.govresearchgate.net Research has demonstrated the chemo- and regioselective copper-catalyzed amination of chlorobenzoic acids. nih.govscispace.com For instance, the coupling of 2,4-dichlorobenzoic acid with an aniline (B41778) derivative has been shown to selectively substitute the chlorine atom at the 2-position. nih.gov This highlights the potential for direct amination of a di-halogenated benzoic acid, which could provide an alternative route to compounds like this compound, bypassing the nitration and reduction sequence. These reactions often utilize a copper catalyst (e.g., Cu powder, Cu₂O, or CuI) in the presence of a base like potassium carbonate. nih.govnih.govresearchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. acs.orgmdpi.comnih.gov Several of these principles can be applied to the synthesis of this compound.

Waste Prevention and Atom Economy : Shifting from classical stoichiometric reducing agents (e.g., iron, tin) to catalytic hydrogenation improves the atom economy of the reduction step, as it minimizes the formation of metallic waste streams. mdpi.comacs.org

Use of Safer Solvents and Reagents : Exploring solvent-free reaction conditions is a key aspect of green chemistry. asianpubs.orgasianpubs.org For example, the synthesis of Schiff bases, a derivatization of aminobenzoic acids, has been successfully achieved using solvent-free jet milling techniques. asianpubs.orgasianpubs.org While not directly for the synthesis of the title compound, this demonstrates the potential for reducing solvent use. Additionally, developing biosynthetic routes using microorganisms offers a sustainable alternative to petroleum-based chemical synthesis, operating under mild conditions and reducing pollution. mdpi.comrepec.org

Catalysis : As discussed, catalytic approaches are inherently greener than stoichiometric ones. acs.org The use of recyclable heterogeneous catalysts, such as gold nanoparticles on titanium dioxide (Au/TiO₂) for the aerobic oxidation of alcohols to carboxylic acids, exemplifies a green approach that could be relevant in the synthesis of the benzoic acid precursor. chemicalbook.com

Derivatization Strategies for this compound

The presence of both an amino group and a carboxylic acid group makes this compound a valuable scaffold for creating a diverse range of more complex molecules through various derivatization reactions.

Synthesis of Esters and Amides of Aminodichlorobenzoic Acids

The functional groups of aminodichlorobenzoic acids are readily converted into esters and amides, which are common derivatives in organic synthesis. jeeadv.ac.in

Esterification : The carboxylic acid moiety can be esterified by reacting with an alcohol in the presence of an acid catalyst. rroij.com This is a standard transformation for protecting the carboxylic acid or modifying the compound's properties.

Amide Formation : The amino group can react with acyl chlorides or anhydrides to form amides. jeeadv.ac.in Alternatively, the carboxylic acid can be coupled with an amine to form an amide bond. This reaction often requires the use of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) in conjunction with an activator like 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate the reaction. google.com Borate esters like B(OCH₂CF₃)₃ have also been shown to be effective reagents for direct amidation. acs.org These methods are widely used in peptide synthesis and can be applied to aminobenzoic acids. sigmaaldrich.comnih.gov

| Derivative Type | Reactant 1 | Reactant 2 | Key Reagents/Conditions |

|---|---|---|---|

| Ester | This compound | Alcohol (e.g., Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat |

| Amide (from carboxylic acid) | This compound | Amine (e.g., Benzylamine) | Coupling agents (e.g., B(OCH₂CF₃)₃ or DIC/HOBt) |

| Amide (from amino group) | This compound | Acyl chloride (e.g., Benzoyl chloride) | Base (e.g., Pyridine) |

Formation of Complex Heterocyclic Systems Incorporating Aminobenzoic Acid Motifs

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic structures.

Schiff Bases : The amino group can undergo condensation with aldehydes or ketones to form Schiff bases (imines). rroij.comimist.marjptonline.org This reaction typically involves heating the reactants in a solvent like ethanol, sometimes with a catalytic amount of acid. nih.gov These imine derivatives can be important intermediates for further transformations or can be final products themselves. imist.ma

Fused Heterocycles : Aminobenzoic acids are key precursors for building fused heterocyclic systems like quinazolinones and quinoxalines. researchgate.netnih.gov For example, 2-aminobenzoic acid (anthranilic acid) derivatives can be cyclized to form quinazolinones through reactions with reagents like acyl chlorides, isocyanates, or isothiocyanates. researchgate.net Similarly, the amino group, when positioned ortho to another nitrogen-containing substituent, can participate in cyclization reactions to form six-membered rings like those in quinoxalines. organic-chemistry.orgrsc.orgnih.gov The synthesis of quinoxalines often involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov By analogy, derivatives of this compound could be elaborated into precursors for such cyclizations, leading to complex, functionalized heterocyclic frameworks. nih.gov

Incorporation into Polymeric Structures and Foldamers

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, makes it a suitable monomer for the synthesis of polymeric structures, particularly aromatic polyamides (aramids). Furthermore, the constrained geometry of the substituted benzene (B151609) ring provides a rigid backbone, suggesting that its oligomers could adopt predictable, folded conformations, characteristic of foldamers.

Polymeric Structures: Aromatic Polyamides (Aramids)

The primary route for incorporating this compound into a polymeric structure is through self-condensation polymerization to form a polyamide. In this reaction, the amino group of one monomer attacks the activated carboxylic acid group of another, forming an amide bond and eliminating a small molecule, typically water. This process, repeated numerous times, results in a long-chain aromatic polyamide.

Synthetic Methodologies:

The synthesis of aramids from aminobenzoic acid monomers generally requires activation of the carboxylic acid moiety to facilitate the amidation reaction under manageable conditions. Common methods applicable to this compound would include:

Phosphorylation Reaction (Yamazaki-Higashi Method): This is a widely used method for the direct polycondensation of amino acids. The monomer is heated in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), in the presence of a phosphite (B83602) and a base like pyridine (B92270). The phosphite activates the carboxylic acid group, allowing for polymerization at moderate temperatures (e.g., 80-120 °C).

Low-Temperature Solution Polycondensation: This method involves the conversion of the aminobenzoic acid to its corresponding aminoaroyl chloride hydrochloride. This activated monomer is then subjected to polycondensation in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or NMP, often with the addition of an acid scavenger such as pyridine or triethylamine.

A general representation of the self-condensation of this compound is shown below:

n H₂N−(C₆H₂Cl₂)−COOH → H−[HN−(C₆H₂Cl₂)−CO]ₙ−OH + (n-1) H₂O

The resulting polyamide would be expected to exhibit high thermal stability and low solubility in common organic solvents, characteristic of rigid-rod aromatic polyamides. The presence of the two chlorine atoms on the phenyl ring would likely enhance flame resistance and modify the polymer's solubility and intermolecular interactions compared to an unsubstituted poly(m-aminobenzoic acid).

Mechanistic Pathway of Polyamidation:

The mechanism of polyamide formation from an amino acid monomer typically proceeds through a nucleophilic acyl substitution pathway.

Activation of the Carboxyl Group: In methods like the Yamazaki-Higashi reaction, the carboxylic acid is activated by reacting with the phosphite reagent to form a more reactive intermediate. In the case of using an aroyl chloride, this activation is already accomplished.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of one monomer molecule attacks the carbonyl carbon of the activated carboxyl group of another monomer.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination: The leaving group (e.g., a phosphate (B84403) derivative or a chloride ion) is eliminated, and the carbonyl double bond is reformed, resulting in the formation of an amide linkage. A proton is subsequently lost from the nitrogen atom.

This step-growth polymerization process continues, leading to the formation of high molecular weight polymer chains.

Foldamers from this compound Oligomers

Foldamers are non-natural oligomers that mimic the ability of peptides and proteins to fold into well-defined, three-dimensional structures. Aromatic oligoamides are a prominent class of foldamers where the folding is driven by a combination of hydrogen bonding, aromatic stacking interactions, and steric constraints.

Oligomers of this compound are potential candidates for forming stable, helical foldamers. The rigidity of the dichlorinated benzene ring and the directionality of the amide bonds can enforce a specific turn or curvature in the oligomer chain.

Design and Conformation:

The conformation of oligoamides derived from aminobenzoic acids is highly dependent on the substitution pattern. For instance, oligomers of ortho-aminobenzoic acid are known to form helical structures stabilized by intramolecular hydrogen bonds between the amide N-H of one residue and the carbonyl C=O of the preceding residue.

Characterization of Folding:

The study of such foldamers would involve their synthesis through stepwise coupling of the monomer units, often using standard peptide synthesis protocols. The folded structures would then be characterized using techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify specific hydrogen bonds and determine the proximity of different protons in the folded state.

Circular Dichroism (CD) Spectroscopy: To detect the presence of a preferred helical handedness if a chiral element is introduced.

X-ray Crystallography: To obtain a high-resolution structure of the oligomer in the solid state.

The table below summarizes the potential approaches for incorporating this compound into polymeric and oligomeric structures.

| Structure Type | Synthetic Methodology | Key Mechanistic Feature | Expected Properties/Characteristics |

| Aromatic Polyamide | Self-condensation (e.g., Yamazaki-Higashi reaction, low-temperature solution polycondensation) | Nucleophilic acyl substitution at an activated carboxyl | High thermal stability, low solubility, potential flame resistance. |

| Foldamer (Oligomer) | Stepwise solid-phase or solution-phase synthesis | Controlled, sequential amide bond formation | Adoption of a defined secondary structure (e.g., helix) in solution. |

While specific experimental data on the polymerization and foldamer formation of this compound is not extensively reported in the literature, the principles derived from analogous aromatic amino acids and polyamide chemistry provide a strong foundation for predicting its behavior and guiding future research in this area.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization of 3-Amino-2,4-dichlorobenzoic Acid and its Derivatives

Spectroscopic techniques are fundamental in determining the molecular structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups and electronic environment can be obtained.

For this compound, the two remaining aromatic protons would be expected to show a coupling pattern consistent with their positions on the benzene (B151609) ring. The electron-withdrawing nature of the two chlorine atoms would likely shift the signals of the aromatic protons downfield compared to 3-aminobenzoic acid.

In ¹³C NMR spectroscopy, the carbon atoms of the benzene ring in substituted benzoic acids typically resonate in the range of δ 110-150 ppm. For example, in 3-aminobenzoic acid, the carbon signals appear at δ 114.9, 117.1, 118.4, 129.3, 131.7, and 149.2 ppm, with the carboxyl carbon at δ 168.3 ppm. rsc.org The presence of chlorine atoms in this compound would significantly influence the chemical shifts of the ring carbons, with the carbons directly bonded to chlorine showing the most substantial downfield shifts. The predicted chemical shifts can be estimated by considering the additive effects of the amino, chloro, and carboxylic acid substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzoic Acid Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 3-Aminobenzoic acid | DMSO-d₆ | 12.45 (s, 1H), 7.15 (t, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H) rsc.org | 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9 rsc.org |

| 4-Aminobenzoic acid | DMSO-d₆ | 11.91 (s, 1H), 7.58-7.61 (m, 2H), 6.51-6.53 (m, 2H), 5.82 (s, 2H) rsc.org | Not specified |

| 3,4-Dichlorobenzoic acid | DMSO-d₆ | 13.5 (br s, 1H), 8.06 (d, 1H), 7.89 (dd, 1H), 7.78 (d, 1H) chemicalbook.com | Not specified |

| 2,4-Dichlorobenzoic acid | Not specified | Not specified | Data available but not detailed in search results. chemicalbook.com |

Note: This table presents data for related compounds to infer the expected spectral characteristics of this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the amino (N-H), carboxyl (C=O and O-H), and chloro-substituted aromatic (C-Cl and C-H) groups. The N-H stretching vibrations of the primary amine typically appear in the region of 3300-3500 cm⁻¹. The O-H stretch of the carboxylic acid is a broad band usually found between 2500 and 3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to be a strong, sharp peak around 1700 cm⁻¹. Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while the C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹. For comparison, the IR spectrum of the related 3-amino-4-chlorobenzoic acid shows characteristic absorptions that align with these expectations. nist.gov Similarly, the methyl ester of 3-amino-2,5-dichlorobenzoic acid exhibits these key functional group vibrations. nist.gov

UV/Visible spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to exhibit strong absorption in the UV region due to π → π* transitions of the benzene ring. The presence of the amino and carboxyl groups, as well as the chlorine atoms, will influence the position and intensity of these absorption bands. For instance, 3-aminobenzoic acid displays absorption maxima at 194 nm, 226 nm, and 272 nm. cambridge.org The electronic absorption of amino acids can extend into the near UV-visible region. nih.gov In a study on 3,5-dichlorobenzoic acid, absorption peaks were observed at 312 nm and 380 nm, attributed to π → π* or n → π* transitions. acs.org Based on these related compounds, this compound would be expected to have characteristic UV absorption maxima influenced by the combination of its substituents.

Table 2: Key IR and UV/Visible Absorption Data for Related Compounds

| Compound | IR Key Absorptions (cm⁻¹) | UV/Vis λmax (nm) |

| 3-Amino-4-chlorobenzoic acid | Characteristic peaks for N-H, O-H, C=O, C-H, C-Cl nist.gov | Not specified |

| Methyl 3-amino-2,5-dichlorobenzoate | Characteristic peaks for N-H, C=O, C-O, C-Cl nist.gov | Not specified |

| 3-Aminobenzoic acid | Not specified | 194, 226, 272 cambridge.org |

| 3,5-Dichlorobenzoic acid | Not specified | 312, 380 acs.org |

Note: This table provides comparative data to predict the spectroscopic features of this compound.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. For this compound (C₇H₅Cl₂NO₂), the calculated molecular weight is approximately 206.03 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 206, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

The fragmentation of aromatic carboxylic acids often involves the loss of the hydroxyl group (-OH, 17 amu) and the entire carboxyl group (-COOH, 45 amu). libretexts.org Therefore, significant fragment ions would be expected at m/z 189 ([M-OH]⁺) and m/z 161 ([M-COOH]⁺). Further fragmentation could involve the loss of one or both chlorine atoms. The mass spectrum of the isomeric 3-amino-2,5-dichlorobenzoic acid shows a molecular ion peak, confirming the expected molecular weight. nist.gov Similarly, the mass spectrum of 4-amino-3,5-dichlorobenzoic acid displays a top peak at m/z 205, with other significant peaks at m/z 188 and 207, which can be attributed to its fragmentation. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 206/208/210 | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl) |

| 189/191/193 | [M-OH]⁺ |

| 161/163 | [M-COOH]⁺ |

| 126 | [M-COOH-Cl]⁺ |

Note: This table is predictive, based on the fragmentation patterns of similar compounds.

X-ray Diffraction Studies for Molecular and Supramolecular Architecture

While a specific crystal structure for this compound was not found in the searched literature, X-ray diffraction studies on its derivatives provide significant insights into its likely molecular and supramolecular architecture. A study on 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid, which contains a similar dichlorinated phenyl ring, reveals a triclinic crystal system with space group P-1. nih.govresearchgate.net In this derivative, the 3-aminobenzoic acid group is essentially planar. nih.govresearchgate.net

Table 4: Crystallographic Data for the Related Compound 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₉Cl₂NO₂ |

| Molecular Weight | 294.12 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4065 (2) |

| b (Å) | 7.6176 (3) |

| c (Å) | 11.5330 (4) |

| α (°) | 86.946 (2) |

| β (°) | 80.433 (1) |

| γ (°) | 85.833 (2) |

| Volume (ų) | 639.38 (4) |

| Z | 2 |

Note: This data provides a model for the potential crystal structure of this compound.

Conformational Analysis and Isomeric Purity Assessment Methodologies

The conformational flexibility of this compound primarily revolves around the orientation of the carboxylic acid and amino groups relative to the benzene ring. For the carboxylic acid group, two planar conformations, cis and trans, are possible with respect to the C-C bond connecting it to the ring. Theoretical studies on substituted benzoic acids have shown that the cis isomer, where the acidic proton is oriented towards the ring, is generally more stable. researchgate.net The presence of a substituent at the ortho position (in this case, a chlorine atom) can lead to steric hindrance, forcing the carboxyl group out of the plane of the benzene ring to minimize repulsion. This phenomenon, known as the "ortho effect," can influence the acidity and reactivity of the molecule.

The assessment of isomeric purity is crucial, especially when dealing with a compound that has several positional isomers, such as other dichlorinated aminobenzoic acids. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The separation of isomers of aminobenzoic acid can be effectively achieved using mixed-mode chromatography, which utilizes a combination of reversed-phase and ion-exchange mechanisms. sielc.comhelixchrom.com By carefully selecting the column and mobile phase conditions (e.g., acetonitrile (B52724) content, buffer concentration, and pH), baseline separation of closely related isomers can be achieved. sielc.com For instance, a method using a Primesep 100 column has been shown to successfully separate 2-, 3-, and 4-aminobenzoic acid. sielc.com Similar methodologies could be adapted for the analysis of this compound to ensure its purity and to quantify any isomeric impurities. Chiral HPLC can also be employed for the enantiomeric separation of amino acid derivatives, often after a derivatization step. sci-hub.se

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of 3-Amino-2,4-dichlorobenzoic acid and its derivatives. researchgate.net DFT is a computational method used to investigate the electronic structure of many-body systems. researchgate.net

The electronic structure of a molecule dictates its reactivity and physical properties. For derivatives of this compound, such as in the case of cocrystals formed with aminopyridines, DFT calculations have been used to reproduce and further understand their supramolecular assemblies. mdpi.com These calculations provide insights into the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. mdpi.com This information is critical for predicting how the molecule will interact with other chemical species. For instance, in a study of 3-chlorobenzoic acid, a related compound, DFT calculations showed that the oxygen atoms of the carbonyl group have the most negative potential, indicating them as likely sites for nucleophilic attack. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgnumberanalytics.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy and symmetry of these frontier orbitals are crucial in determining the feasibility and outcome of a chemical reaction. numberanalytics.com

FMO theory has been successfully applied to understand various types of reactions, including cycloadditions, sigmatropic rearrangements, and electrocyclic reactions. slideshare.netimperial.ac.uk For instance, in the context of substituted benzoic acids, FMO analysis can help in understanding the electronic properties and the nature of noncovalent interactions in their supramolecular structures. mdpi.com The energy levels of the HOMO and LUMO orbitals can be computed to understand the electronic transitions within the molecule. sigmaaldrich.com

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description |

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons, often involved in donating electrons in a reaction. |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons, often involved in accepting electrons in a reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can provide detailed information about the conformational changes and stability of a molecule and its complexes. mdpi.com For instance, MD simulations have been used to assess the stability of protein-ligand complexes, which is crucial in drug design. mdpi.com The root-mean-square fluctuation (RMSF) profiles generated from these simulations can indicate the flexibility of different parts of a molecule. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies on Dichlorobenzoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a compound and its biological activity. mdpi.com 3D-QSAR studies, in particular, have been employed to investigate the activity of various compounds, including derivatives of dichlorobenzoic acid. nih.gov These studies can help in designing new molecules with improved activity by identifying the key structural features that influence their biological function. mdpi.comnih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). researchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net Docking studies can reveal important interactions, such as hydrogen bonds and hydrophobic interactions, between a ligand and its target receptor. researchgate.net For example, a molecular docking study of novel aminothiazole derivatives showed good interaction with the target protein, with one compound exhibiting the highest binding interaction. The binding affinity, often expressed as a docking score, can indicate how well a ligand binds to a receptor. researchgate.net

Biological Activities and Mechanistic Investigations

Enzyme Inhibition Studies of 3-Amino-2,4-dichlorobenzoic Acid

This compound has been identified as a metabolite of malonate that demonstrates inhibitory effects on lipid synthesis through the modulation of key enzymes. biosynth.com

Inhibition of Fatty Acid Synthetase Activity

Research has shown that this compound acts as an inhibitor of fatty acid synthetase. biosynth.com This enzyme plays a crucial role in the biosynthesis of fatty acids. The inhibitory action of this compound on fatty acid synthetase suggests its potential to interfere with lipid accumulation, particularly in plants. biosynth.com It can be utilized in experimental settings to study the impact of fatty acid synthetase inhibition on plant physiology. biosynth.com

Inhibition of Endogenous Lipogenic Enzymes

In addition to its effect on fatty acid synthetase, this compound is also recognized as a potent inhibitor of endogenous lipogenic enzymes. biosynth.com This broader inhibitory action on the enzymes responsible for lipogenesis underscores its role as a modulator of lipid metabolism.

Phytotoxic Mechanisms Associated with Dichlorobenzoic Acids and Derivatives

Various dichlorobenzoic acid derivatives have been synthesized and evaluated for their phytotoxic effects on different plant species. These studies are crucial for understanding their potential as herbicides.

Derivatives of 2-amino-3,5-dichloro- and 3-amino-2,5-dichlorobenzoic acids have been prepared and tested for their phytotoxic activity. nih.gov Among the tested compounds, the N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid exhibited selective activity. nih.gov In contrast, 3-amino-2,5-dichlorobenzoic acid itself showed significant general phytotoxic effects in both pre- and post-emergence applications. nih.gov Furthermore, the methyl ester of 3-acetylamino-2,5-dichlorobenzoic acid demonstrated selective phytotoxicity. nih.gov

Studies on asymmetric N,N-dialkyl-3,4-dichlorobenzamides have revealed that specific structural features are key to their phytotoxic and selective action, particularly against weeds like Echinochloa and Setaria. nih.gov The presence of a sec-butyl, 1-methylbutyl, or 1-ethylpropyl group on the amide nitrogen was found to be important for this activity. nih.gov

The allelochemical properties of 2,4-dichlorobenzoic acid (DCBA) have been noted in cucumber, where it exhibits autotoxicity by inhibiting plant growth. researchgate.net This highlights the natural phytotoxic potential of dichlorobenzoic acid compounds. 2,5-Dichlorobenzoic acid is also used in the synthesis of herbicides like chloramben, which is noted for having reduced phytotoxicity. chemicalbook.com

Antimicrobial Activities of Related Dichlorobenzoic Acid Derivatives

The antimicrobial potential of various dichlorobenzoic acid derivatives has been explored against a range of bacterial and fungal strains.

Antibacterial Efficacy Studies

Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have demonstrated antibacterial potential, with some compounds showing notable activity against P. aeruginosa. researchgate.net Specifically, one derivative exhibited a high potential against P. aeruginosa with a minimum inhibitory concentration (MIC) value of 0.0069 µmol/ml. researchgate.net

In a separate study, 2-chlorobenzoic acid derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. nih.gov The results indicated that these compounds generally had greater antibacterial potential against the Gram-negative bacterium Escherichia coli compared to Gram-positive bacteria. nih.gov Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than their ester counterparts. nih.gov

Furthermore, 2,4-Difluoro-3,5-dichlorobenzoic acid serves as a key intermediate in the synthesis of novel quinolone-3-carboxylic acids. researchgate.net Many of the resulting 7-monoarylaminomethyl derivatives showed high potency against Gram-positive organisms, while some 7-monoalkylaminomethyl derivatives were active against both Gram-positive and Gram-negative organisms. researchgate.net

A study on 4-dichloro-5-sulfamoyl benzoic acid (DSBA) derived from Streptomyces sp. investigated its interaction with drug target enzymes of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). ijpsnonline.com Molecular docking studies suggested that the antimicrobial activity of DSBA against these resistant strains is due to its inhibition of bacterial folic acid biosynthesis. ijpsnonline.com

| Compound/Derivative | Bacterium | Activity | Reference |

| 2,4-dichloro-5-sulfamoylbenzoic acid derivative (Z2) | P. aeruginosa | MIC: 0.0069 µmol/ml | researchgate.net |

| 2-chlorobenzoic acid derivatives | Escherichia coli | Potent activity | nih.gov |

| 7-monoarylaminomethyl derivatives of quinolone-3-carboxylic acid | Gram-positive organisms | High potency | researchgate.net |

| 7-monoalkylaminomethyl derivatives of quinolone-3-carboxylic acid | Gram-positive and Gram-negative organisms | Good activity | researchgate.net |

| 4-dichloro-5-sulfamoyl benzoic acid (DSBA) | MRSA, VRE | Inhibition of folic acid biosynthesis | ijpsnonline.com |

Antifungal Efficacy Studies

Investigations into the antifungal properties of dichlorobenzoic acid derivatives have also yielded significant findings. Several synthesized 2,4-dichloro-5-sulfamoylbenzoic acid derivatives were found to have greater antifungal potential against Candida albicans. researchgate.net

Similarly, the evaluation of 2-chlorobenzoic acid derivatives against fungal strains showed their efficacy. nih.gov The Schiff's bases of 2-chlorobenzoic acid were identified as being more potent antimicrobial agents, which includes their antifungal activity. nih.gov

| Compound/Derivative | Fungus | Activity | Reference |

| 2,4-dichloro-5-sulfamoylbenzoic acid derivatives | Candida albicans | Potent antifungal potential | researchgate.net |

| Schiff's bases of 2-chlorobenzoic acid | Fungal strains | Potent antimicrobial agents | nih.gov |

Other Biological Modulations and Potential Mechanisms

Role in Peptide and Foldamer Chemistry

This compound and its isomers are recognized for their potential utility in the fields of peptide and foldamer chemistry. While direct studies focusing exclusively on the 3-amino-2,4-dichloro isomer are limited in publicly available research, the application of closely related dichlorinated aminobenzoic acids in peptide synthesis provides a strong indication of its potential. For instance, 3-Amino-2,5-dichlorobenzoic acid is noted for its suitability in solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com This suggests that the structural characteristics of dichlorinated aminobenzoic acids, including this compound, lend themselves to the stepwise construction of peptide chains.

The incorporation of such unnatural amino acids is a key strategy in the design of novel peptides with tailored properties. The presence of the chlorine atoms on the benzene (B151609) ring can introduce conformational constraints and alter the electronic properties of the resulting peptide, potentially leading to enhanced stability, receptor affinity, or novel biological activities. The synthesis of derivatives such as 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids for use in solid-phase peptide synthesis further underscores the versatility of aminobenzoic acid scaffolds in creating complex peptide structures. acs.org

In the realm of foldamer chemistry, which involves the creation of synthetic oligomers that mimic the secondary structures of natural biopolymers like proteins, aromatic amino acid monomers play a crucial role. Foldamers composed of aromatic oligoamides have been shown to adopt stable, predictable helical conformations. nih.gov The rigid structure of the dichlorinated benzene ring in this compound makes it an attractive candidate as a building block for such synthetic foldamers. By incorporating this and other substituted aminobenzoic acids into oligomeric chains, researchers can design novel architectures with specific folding patterns, potentially leading to new materials with unique functions or therapeutic agents that can mimic or disrupt biological interactions. nih.govdntb.gov.uaresearchgate.net The ability to form ordered secondary structures is a hallmark of foldamers, and the specific substitution pattern of this compound could be exploited to control the folding and self-assembly of these synthetic molecules. nih.govnih.gov

Investigations into Anti-inflammatory and Analgesic Properties of Related Benzoic Acids

A number of benzoic acid derivatives containing a dichloro-substituted phenyl ring have been investigated for their anti-inflammatory and analgesic properties. These studies provide a basis for understanding the potential pharmacological activities of compounds structurally related to this compound.

One of the most well-known examples is Diclofenac (B195802), or 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, a widely used nonsteroidal anti-inflammatory drug (NSAID). researchgate.net Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation and pain. basicmedicalkey.com The anti-inflammatory and analgesic effects of diclofenac are well-documented, and its derivatives continue to be explored for enhanced efficacy and reduced side effects. nih.gov

Another related compound, Fenclofenac, which is 2-(2,4-dichlorophenoxy)phenylacetic acid, has also demonstrated significant anti-inflammatory, antinociceptive (pain-relieving), and antipyretic (fever-reducing) properties in preclinical studies. nih.gov Research has shown its potency to be comparable to or greater than other established NSAIDs in chronic inflammation models. nih.gov

More recently, derivatives of 2,4-dichlorobenzoic acid itself have been synthesized and evaluated. For example, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were found to possess anti-inflammatory and antioxidant activities. researchgate.net In particular, one compound from this series exhibited potent anti-inflammatory activity, with an IC50 value lower than that of the standard drug ibuprofen (B1674241) in an in vitro assay. researchgate.net The analgesic potential of related benzoic acid derivatives has also been a focus of research, with studies demonstrating significant pain-relieving effects in various animal models. nih.govnih.gov

These findings collectively suggest that the dichlorinated benzoic acid scaffold is a promising pharmacophore for the development of new anti-inflammatory and analgesic agents. The specific substitution pattern and the nature of other functional groups on the molecule play a crucial role in determining the potency and selectivity of these compounds.

| Compound Name | Relationship to this compound | Investigated Properties | Key Findings |

| Diclofenac | Dichlorophenylamino acetic acid derivative | Anti-inflammatory, Analgesic | Widely used NSAID, inhibits COX enzymes. researchgate.netbasicmedicalkey.com |

| Fenclofenac | 2-(2,4-dichlorophenoxy)phenylacetic acid | Anti-inflammatory, Antinociceptive, Antipyretic | Potent anti-inflammatory effects in chronic models. nih.gov |

| 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives | Derivatives of 2,4-dichlorobenzoic acid | Anti-inflammatory, Antioxidant | Some derivatives showed potent in vitro anti-inflammatory activity. researchgate.net |

Exploration of Anticancer Potential of Related Triazole Scaffolds

While direct studies on the anticancer properties of this compound are not extensively reported, there is significant research into the anticancer potential of triazole scaffolds that can be synthesized from benzoic acid derivatives. Benzoic acids are often used as starting materials or key intermediates in the synthesis of a wide variety of heterocyclic compounds, including triazoles.

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They exist as two common isomers: 1,2,3-triazoles and 1,2,4-triazoles. Both of these scaffolds have been identified as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer effects.

Numerous studies have demonstrated that the incorporation of a triazole moiety into various molecular frameworks can lead to potent anticancer agents. The exploration of triazole derivatives as anticancer agents is an active area of research, with many novel compounds being synthesized and evaluated against various cancer cell lines. Benzoic acid derivatives can be readily converted into precursors for triazole synthesis, making them valuable building blocks in the development of these potential anticancer drugs. preprints.org

The anticancer activity of these triazole-containing compounds is often attributed to their ability to inhibit specific enzymes or receptors that are crucial for cancer cell proliferation and survival. The structural diversity that can be achieved by modifying the substituents on the triazole ring and the parent molecule allows for the fine-tuning of their biological activity and selectivity. The continued investigation into triazole scaffolds derived from benzoic acids and other precursors holds promise for the discovery of new and effective anticancer therapies.

| Compound Class | Relationship to this compound | Biological Activity |

| Triazole Scaffolds | Can be synthesized from benzoic acid derivatives. | Anticancer |

| 1,2,3-Triazoles | A common isomer of triazole. | Anticancer |

| 1,2,4-Triazoles | A common isomer of triazole. | Anticancer |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for 3-Amino-2,4-dichlorobenzoic Acid Analysis

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For this compound, both high-performance liquid chromatography and gas chromatography are powerful tools, each with specific advantages.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of aminobenzoic acids and their derivatives due to its versatility and applicability to non-volatile and thermally sensitive compounds. sigmaaldrich.com The separation of isomers of aminobenzoic acid can be challenging because of their similar physical and chemical properties. helixchrom.comsielc.com However, mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange characteristics, has proven effective for separating such isomers. helixchrom.com

For this compound, an HPLC method would typically employ a reversed-phase column (e.g., C8 or C18) or a mixed-mode column like Primesep 100, which can retain compounds through both hydrophobic and ionic interactions. helixchrom.comsielc.com The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724), along with its pH, are critical parameters that are adjusted to achieve optimal separation and peak shape. helixchrom.com Detection is commonly performed using a UV detector, as the aromatic ring and carboxyl group in the molecule absorb UV light. sielc.comsielc.com

Table 1: Illustrative HPLC Parameters for Aminobenzoic Acid Analysis

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Column | Stationary phase used for separation. | Mixed-Mode (e.g., Primesep 100) or Reversed-Phase (e.g., C18). | helixchrom.comsielc.com |

| Mobile Phase | Solvent system to elute the compound. | Acetonitrile (ACN) and water with an acidic modifier (e.g., formic or phosphoric acid). | helixchrom.comsielc.com |

| Detection | Method for quantifying the analyte post-separation. | UV-Vis at an absorption maximum (e.g., ~210-270 nm). | sielc.comsielc.com |

| Flow Rate | Speed of mobile phase through the column. | 1.0 mL/min. | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful technique for the analysis of various compounds, including amino acids and their derivatives. dss.go.thpsu.edu Due to the polar nature and low volatility of amino acids like this compound, a derivatization step is necessary before GC analysis. sigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.com Common derivatization agents for amino acids include silylating agents like MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) or esterification followed by acylation. sigmaaldrich.com For example, a method for a related compound, 3,5-dichlorobenzoic acid, involved methylation with diazomethane (B1218177) before GC-MS analysis. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information and sensitive quantification. dss.go.th GC-MS is particularly valuable for its ability to provide rich information on isotopomer distributions for metabolic flux analysis. dss.go.th

Table 2: General GC-MS Parameters for Derivatized Amino Acid Analysis

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Derivatization | Chemical modification to increase volatility. | Esterification (e.g., methylation) and/or silylation. | sigmaaldrich.comnih.gov |

| Column | Capillary column for separation. | SPB-1 or similar non-polar/mid-polar column. | dss.go.th |

| Carrier Gas | Inert gas to move the analyte through the column. | Helium. | dss.go.th |

| Ionization | Method to ionize the analyte for MS detection. | Electron Impact (EI) or Positive Chemical Ionization (PCI). | dss.go.thpsu.edu |

| Oven Program | Temperature gradient for separation. | Initial temp ~150°C, ramped to ~280°C. | dss.go.th |

Spectroscopic Detection Methods (e.g., UV-Vis spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a fundamental analytical technique based on the absorption of light by a molecule. This compound, containing chromophores such as the benzene (B151609) ring, is expected to absorb light in the UV region of the electromagnetic spectrum. science-softcon.de Isomers of aminobenzoic acid show distinct absorption maxima; for instance, 3-aminobenzoic acid has absorption maxima at approximately 194 nm, 226 nm, and 272 nm. sielc.com

While UV-Vis spectrophotometry can be used for direct quantification in pure solutions, its primary utility in the context of complex samples is as a detection method for HPLC. sielc.com By setting the detector to a wavelength where the analyte has maximum absorbance, high sensitivity can be achieved. sielc.com The selection of the measurement wavelength must also consider the UV absorbance of the mobile phase components to ensure a stable baseline and effective detection. sielc.com

Development of Sensitive and Selective Analytical Protocols for Environmental and Biological Matrices

Analyzing this compound in complex environmental (e.g., soil, water) and biological (e.g., plasma, urine) matrices requires robust analytical protocols that ensure sensitivity and selectivity. nih.govresearchgate.net A critical first step is sample preparation, which aims to isolate the analyte from interfering matrix components and concentrate it to detectable levels.

For biological fluids like plasma, a common approach involves liquid-liquid extraction to separate the analyte from proteins and other macromolecules. nih.gov This is often followed by a derivatization step, especially for GC-MS analysis, to enhance chromatographic performance and detection. nih.gov A study on the determination of a related compound and its metabolites in monkey plasma demonstrated the effectiveness of such a method, achieving quantification limits in the low ng/mL range with high precision and accuracy. nih.gov

For environmental samples, the protocol would similarly involve an extraction step, such as solid-phase extraction (SPE) for water samples or solvent extraction for soil, followed by cleanup procedures to remove co-extracted interferences. The final analysis by HPLC-UV, HPLC-MS, or GC-MS allows for sensitive and selective quantification. The development of these methods focuses on achieving low limits of detection (LOD) and quantification (LOQ), ensuring high recovery of the analyte, and minimizing matrix effects to provide reliable data for environmental monitoring or metabolic studies.

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatization Strategies for Enhanced Biological Activities

The core structure of 3-Amino-2,4-dichlorobenzoic acid offers multiple reactive sites—the amino group, the carboxylic acid group, and the aromatic ring itself—that can be chemically modified to generate a diverse library of derivatives. The goal of these derivatization strategies is to enhance the compound's inherent biological activities or to introduce entirely new therapeutic properties.

Future research will likely focus on several key areas of derivatization. One promising avenue is the synthesis of amides and esters by reacting the carboxylic acid and amino groups, respectively. For instance, the synthesis of N,N-di,sec.butylamides of similar compounds like 2-amino-3,5-dichlorobenzoic acid has been shown to yield derivatives with selective phytotoxic activity. nih.gov Similar modifications to this compound could lead to the discovery of novel herbicides or other agrochemicals.

Another strategy involves modifications of the amino group. Acetylation or formylation of the amino group in related dichlorobenzoic acid derivatives has been explored to modulate their biological effects. nih.gov Furthermore, the introduction of various pharmacologically active moieties to the amino or carboxyl groups could result in hybrid molecules with dual or synergistic activities. For example, incorporating fragments known to interact with specific biological targets, such as enzyme inhibitors or receptor ligands, could lead to the development of highly potent and selective therapeutic agents. mdpi.com

Structure-activity relationship (SAR) studies will be crucial in guiding these derivatization efforts. mdpi.com By systematically altering the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for a desired effect. This iterative process of design, synthesis, and testing will be instrumental in optimizing the therapeutic potential of this chemical scaffold. mdpi.com

| Derivatization Strategy | Potential Outcome | Relevant Research Findings |

| Amide and Ester Synthesis | Development of novel herbicides, agrochemicals, or therapeutic agents. | N,N-di,sec.butylamides of 2-amino-3,5-dichlorobenzoic acid show selective phytotoxicity. nih.gov |

| Amino Group Modification | Modulation of biological effects and development of new therapeutic agents. | Acetylation and formylation of related dichlorobenzoic acid derivatives alter their activity. nih.gov |

| Hybrid Molecule Synthesis | Creation of compounds with dual or synergistic pharmacological activities. | Incorporation of active moieties can lead to potent and selective drugs. mdpi.com |

| SAR-Guided Design | Optimization of therapeutic potential and identification of key structural features. | SAR studies are essential for the rational design of more effective drugs. mdpi.commdpi.com |

Integrated Omics Approaches in Biological Activity Studies of this compound

To fully elucidate the mechanisms of action and biological effects of this compound and its derivatives, future research will increasingly rely on integrated "omics" approaches. nih.gov These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system in response to a chemical compound. nih.gov

By applying these techniques, researchers can move beyond studying a single target or pathway and instead gain a comprehensive understanding of the complex network of interactions that underlie the compound's biological activity. nih.gov For instance, transcriptomic analysis can reveal which genes are up- or down-regulated in cells treated with this compound, providing clues about the cellular pathways that are affected. Proteomics can then identify the corresponding changes in protein expression and post-translational modifications, offering a more direct link to cellular function. mdpi.com

Metabolomics, the study of the complete set of small-molecule metabolites, can provide insights into the metabolic perturbations caused by the compound. nih.gov This is particularly relevant for understanding the effects of compounds like this compound, which may interfere with metabolic pathways. For example, some benzoic acid derivatives have been shown to influence amino acid metabolism. nih.gov

The integration of data from these different omics platforms will be key to constructing a holistic model of the biological activity of this compound. This systems-level understanding will be invaluable for identifying potential therapeutic targets, predicting off-target effects, and developing personalized medicine strategies.

Sustainable Synthesis and Bioremediation Applications of Dichlorobenzoic Acids

The development of sustainable and environmentally friendly methods for the synthesis and degradation of dichlorobenzoic acids is a critical area of future research. Traditional chemical synthesis routes can be harsh and generate significant waste. google.com Therefore, exploring greener synthetic pathways is a priority. This includes the use of non-solvent based reactions and environmentally benign catalysts to reduce pollution and improve efficiency. google.comresearchgate.net

On the other end of the lifecycle, the bioremediation of chlorinated aromatic compounds, including dichlorobenzoic acids, is an area of growing interest. These compounds can be persistent environmental pollutants. Research into microbial degradation pathways offers a promising solution for their removal from contaminated sites. Some microorganisms have been shown to utilize aromatic compounds as a source of carbon and energy, breaking them down into less harmful substances. mdpi.com

Future research in this area will focus on identifying and characterizing novel microbial strains with the ability to degrade this compound and other related compounds. This will involve isolating microbes from contaminated environments and studying their enzymatic machinery responsible for the degradation process. Genetic and metabolic engineering could then be used to enhance the efficiency of these microorganisms for practical bioremediation applications.

| Research Area | Objective | Approach |

| Sustainable Synthesis | Develop environmentally friendly methods for producing dichlorobenzoic acids. | Utilize non-solvent reactions and green catalysts to minimize waste and pollution. google.comresearchgate.net |

| Bioremediation | Find effective ways to remove dichlorobenzoic acids from the environment. | Identify and engineer microorganisms capable of degrading these persistent pollutants. mdpi.com |

Advanced Materials Science Applications Derived from Benzoic Acid Scaffolds

The rigid and functionalizable nature of the benzoic acid scaffold makes it an attractive building block for the development of advanced materials. nih.gov The presence of both a carboxylic acid and an amino group on this compound allows for its incorporation into a variety of polymeric and supramolecular structures.

One area of exploration is the use of dichlorobenzoic acids as ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). acs.org These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The specific properties of the resulting materials can be tuned by varying the metal ions and the organic linkers.

Furthermore, the aromatic nature of the benzoic acid ring suggests its potential use in the development of conductive polymers and other electronic materials. The ability to introduce various functional groups onto the ring allows for the fine-tuning of the material's electronic and optical properties. For example, ferrocene, another aromatic compound, and its derivatives have found niche applications as ligand scaffolds and in materials science. wikipedia.org

The development of novel scaffold-based materials for biomedical applications, such as tissue engineering and drug delivery, is another promising avenue. nih.govmdpi.com Porous scaffolds can provide a three-dimensional structure for cell growth and can be designed to release therapeutic agents in a controlled manner. nih.gov The unique chemical properties of this compound could be leveraged to create scaffolds with specific functionalities for targeted biomedical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-2,4-dichlorobenzoic acid, and how can purity be ensured?

- Methodological Answer : A common approach involves condensation reactions. For example, refluxing a triazole derivative (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehyde in absolute ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and filtration . Purity is typically verified via HPLC (>98% purity) and melting point analysis (compare with literature values, e.g., mp 210–215°C for structurally similar 4-amino-2-chlorobenzoic acid) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential. For example, NMR (DMSO-) can confirm aromatic proton environments (δ = 7.13–7.75 ppm for substituted benzene rings) and carboxyl groups (δ = 12.93 ppm for -COOH) . Elemental analysis and FT-IR further validate functional groups (e.g., -NH stretching at ~3400 cm) .

Q. What storage conditions are recommended to maintain stability?

- Methodological Answer : Store in dark, inert atmospheres (argon/nitrogen) at room temperature to prevent degradation via oxidation or photochemical reactions. Use desiccants to avoid hygroscopic effects .

Advanced Research Questions

Q. How can this compound be applied in electrocatalytic dechlorination studies?

- Methodological Answer : Palladium-based catalysts on carbon supports (e.g., Pd-MWCNTs) enable efficient dechlorination. Electrochemical parameters (e.g., pH 3–5, -0.8 V vs. Ag/AgCl) optimize removal of Cl substituents, monitored via GC-MS or HPLC . Reaction mechanisms involve adsorption of the compound onto catalytic surfaces, followed by electron transfer steps .

Q. What role does this compound play in metabolomics as an internal standard?

- Methodological Answer : It serves as a normalization standard in GC-MS workflows. After spiking into serum samples, data are row-normalized using its peak area and column-normalized via Pareto scaling to reduce technical variability. False discovery rates are controlled using Benjamini-Hochberg correction (q < 0.10) .

Q. How can synthetic yields be optimized for large-scale production?

- Methodological Answer : Reaction optimization includes:

- Catalyst screening : Acidic ion-exchange resins improve condensation efficiency.

- Solvent selection : Ethanol/water mixtures reduce byproducts.

- Temperature control : Gradual heating (50–70°C) minimizes decomposition.

Post-synthesis, recrystallization in ethanol/water (7:3 v/v) enhances purity .

Q. What crystallographic data are available for structural confirmation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths and angles. For example, C-Cl bonds average 1.73 Å, and the carboxyl group adopts a planar configuration. Space group assignments (e.g., P2/c) and hydrogen-bonding networks are critical for validating supramolecular packing .

Q. How does the compound behave under extreme pH or temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.